

"2-(1-Methylazetidin-3-yl)ethanol" molecular weight and formula

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Compound of Interest

Compound Name: 2-(1-Methylazetidin-3-yl)ethanol

Cat. No.: B595097

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An In-Depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-(1-Methylazetidin-3-yl)ethanol**, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of **2-(1-Methylazetidin-3-yl)ethanol** are summarized in the table below, providing a quick reference for key quantitative data.

Parameter	Value	Source
Molecular Formula	C6H13NO	[1] [2]
Molecular Weight	115.17 g/mol	[2] [3]
Alternate Molecular Weight	115.176 g/mol	[4]

Synthesis and Characterization: Experimental Protocols

The synthesis of **2-(1-Methylazetidin-3-yl)ethanol** involves the formation of the core azetidine ring followed by functionalization. The subsequent analytical characterization is crucial for verifying the structure and purity of the synthesized compound.

General Synthetic Approach

The synthesis of substituted azetidines can be approached through several established routes. A common strategy involves the cyclization to form the four-membered ring, followed by the introduction of the desired substituents.

A. Azetidine Ring Formation:

- **Intramolecular Cyclization:** A prevalent method involves the cyclization of a γ -amino alcohol or a related derivative. For instance, a suitable precursor with an amine and a leaving group at the appropriate positions can undergo an intramolecular nucleophilic substitution to form the azetidine ring.
- **Nucleophilic Ring-Opening:** Another approach utilizes the reaction of epichlorohydrin derivatives with methylamine to construct the azetidine backbone.^[3]

B. Functionalization:

- **N-Methylation:** The methyl group on the nitrogen atom can be introduced via alkylation using a methylating agent such as methyl iodide or dimethyl sulfate.^[3]
- **Ethanol Side Chain Introduction:** The 2-ethanol group can be installed by the reduction of a corresponding ketone or ester precursor at the 3-position of the azetidine ring, using a reducing agent like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).^[3]

Analytical Characterization

To confirm the identity and purity of **2-(1-Methylazetidin-3-yl)ethanol**, a combination of spectroscopic and chromatographic techniques is employed.

A. Spectroscopic Methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Expected signals would include complex splitting patterns for the azetidine ring protons, a singlet for the N-methyl group, and multiplets for the ethanol side chain protons.^[3]

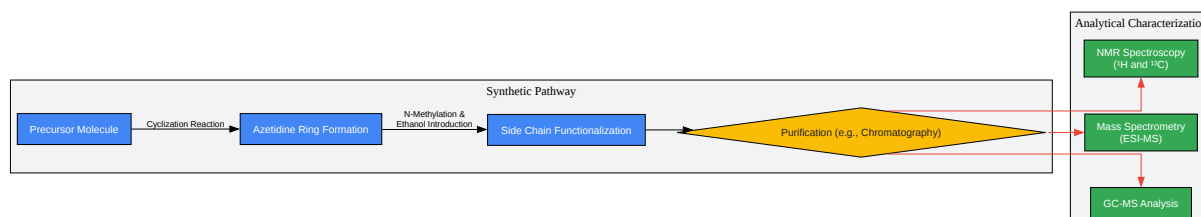
- ^{13}C NMR: The spectrum would show distinct peaks for the carbons of the azetidine ring, the N-methyl group, and the ethanol side chain.[3]
- Mass Spectrometry (MS):
 - Electrospray Ionization (ESI-MS): This technique would likely show a prominent peak for the protonated molecule $(\text{M}+\text{H})^+$. [3] Fragmentation patterns could involve the loss of a water molecule or ring-opening products.[3]

B. Chromatographic Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification. The sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern.[5]
- Liquid-Liquid Extraction: Prior to GC-MS analysis, a liquid-liquid extraction may be necessary to isolate the compound of interest from a reaction mixture or a sample matrix using a non-polar solvent.[5]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of **2-(1-Methylazetidin-3-yl)ethanol**.



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